molecular formula C18H28O2 B14311892 1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol CAS No. 109558-42-1

1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol

Cat. No.: B14311892
CAS No.: 109558-42-1
M. Wt: 276.4 g/mol
InChI Key: RIGVRWAQWNIFAX-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol is an organic compound with a complex structure that includes a methoxyphenyl group, an ethyl chain, and a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol typically involves multiple steps. One common method includes the hydrogenation of 1-cyano-[ (4-methoxyphenyl)methyl]cyclohexanol in the presence of a Co-NiO dual catalyst. The reaction is carried out under controlled pressure (0.1-0.5 MPa) and temperature (80-140°C) conditions . Another method involves the use of Raney nickel and borohydride in a reaction solvent, followed by hydrogenation and reduced pressure concentration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of high-activity catalysts and efficient reaction conditions helps in achieving higher yields and purity, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions include substituted cyclohexanols, ketones, aldehydes, and various aromatic derivatives. These products have diverse applications in different fields of research and industry.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

109558-42-1

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol

InChI

InChI=1S/C18H28O2/c1-14-6-5-12-17(2,3)18(14,19)13-11-15-7-9-16(20-4)10-8-15/h7-10,14,19H,5-6,11-13H2,1-4H3

InChI Key

RIGVRWAQWNIFAX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1(CCC2=CC=C(C=C2)OC)O)(C)C

Origin of Product

United States

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